

(1S,2S)-2-methylcyclohexan-1-ol CAS number and chemical identifiers

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Compound of Interest

Compound Name: (1S,2S)-2-methylcyclohexan-1-ol

Cat. No.: B7822508

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Technical Guide: (1S,2S)-2-methylcyclohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-2-methylcyclohexan-1-ol is a chiral organic compound belonging to the family of substituted cyclohexanols. Its stereochemistry plays a crucial role in its chemical and biological properties. This technical guide provides a comprehensive overview of its chemical identifiers, a detailed experimental protocol for its synthesis, and a discussion of its potential involvement in biological signaling pathways, drawing parallels with structurally similar and well-studied compounds.

Chemical Identifiers and Properties

A clear identification of (1S,2S)-2-methylcyclohexan-1-ol is fundamental for any research or development endeavor. The following table summarizes its key chemical identifiers and properties.

Identifier/Property	Value
CAS Number	19043-02-8, 15963-37-8[1]
IUPAC Name	trans-(1S,2S)-2-methylcyclohexan-1-ol[1]
Molecular Formula	C ₇ H ₁₄ O[1]
Molecular Weight	114.19 g/mol [1]
Canonical SMILES	C[C@H]1CCCC[C@@H]1O[1]
InChI	InChI=1S/C7H14O/c1-6-4-2-3-5-7(6)8/h6-8H,2-5H2,1H3/t6-,7-/m0/s1[1]
InChIKey	NDVWOBYBJYUSMF-BQBZGAKWSA-N[1]
Synonyms	(1S,2S)-2-methylcyclohexanol, trans-2-methylcyclohexanol

Experimental Protocol: Synthesis of 2-Methylcyclohexanol

The synthesis of 2-methylcyclohexanol is commonly achieved through the reduction of 2-methylcyclohexanone. The following protocol is a representative method that can be adapted for the stereoselective synthesis of the (1S,2S) isomer, potentially through the use of a chiral reducing agent or a chiral catalyst, although the provided method will produce a mixture of stereoisomers.

Objective: To synthesize 2-methylcyclohexanol by the reduction of 2-methylcyclohexanone using sodium borohydride.

Materials:

- 2-methylcyclohexanone
- Sodium borohydride (NaBH₄)
- Methanol

- 3 M Sodium hydroxide (NaOH) solution
- Dichloromethane (CH₂Cl₂)
- Anhydrous sodium sulfate (Na₂SO₄)
- Deionized water
- Ice bath
- Separatory funnel
- Round-bottom flask
- Rotary evaporator
- Standard laboratory glassware and equipment

Procedure:

- In a suitable reaction vessel, dissolve 2-methylcyclohexanone in methanol.
- Cool the solution in an ice bath.
- Slowly add sodium borohydride to the cooled solution in portions. The reaction is exothermic and will be accompanied by bubbling.
- After the addition is complete, continue stirring the reaction mixture in the ice bath for a designated period, followed by stirring at room temperature to ensure the reaction goes to completion.
- Quench the reaction by slowly adding 3 M sodium hydroxide solution to decompose the borate esters.
- Transfer the mixture to a separatory funnel.
- Extract the aqueous layer with dichloromethane multiple times.
- Combine the organic extracts and wash them with deionized water and then with brine.

- Dry the organic layer over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 2-methylcyclohexanol product.
- The product can be further purified by distillation or column chromatography. The ratio of cis and trans isomers can be determined using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Potential Biological Signaling Pathway Involvement

Direct experimental evidence specifically elucidating the signaling pathways modulated by **(1S,2S)-2-methylcyclohexan-1-ol** is limited in the current scientific literature. However, due to its structural similarity to menthol (2-isopropyl-5-methylcyclohexan-1-ol), a well-studied cyclic monoterpene alcohol, it is plausible that **(1S,2S)-2-methylcyclohexan-1-ol** may interact with similar biological targets. Menthol is known to exert its physiological effects, such as the sensation of cooling and analgesia, through the modulation of specific ion channels.

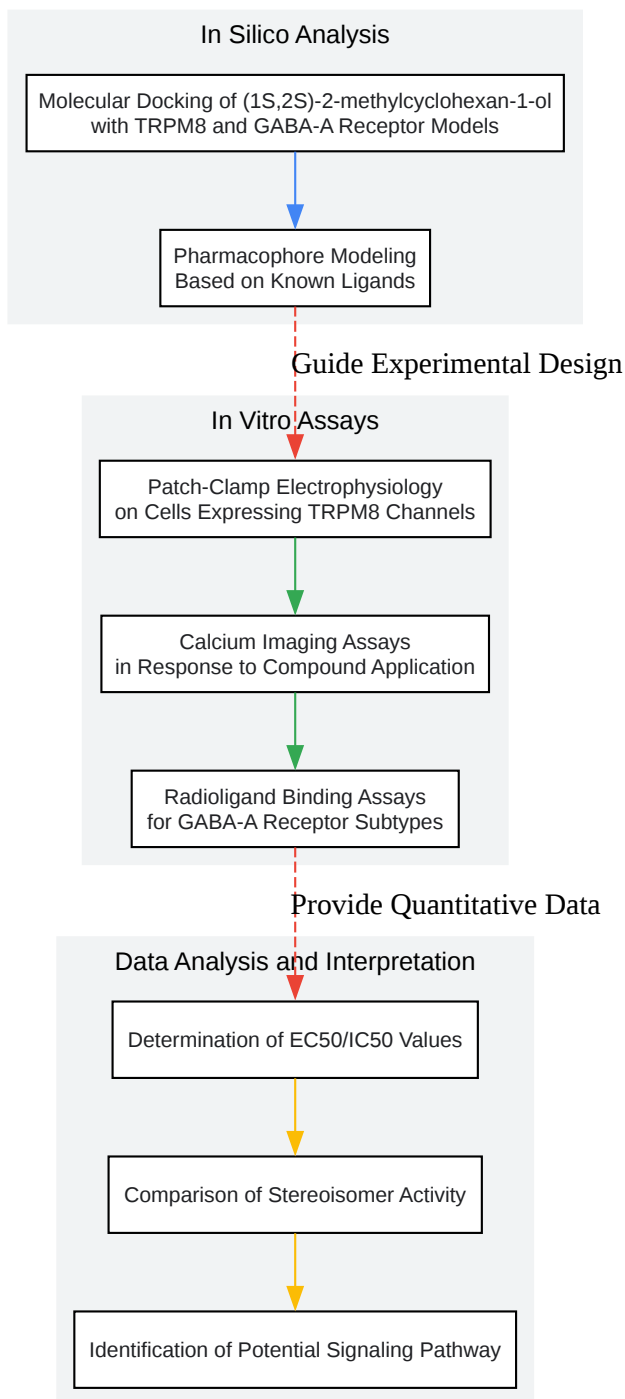
A primary target of menthol is the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel that functions as a sensor for cold temperatures and cooling agents.[2][3] Activation of TRPM8 by agonists like menthol leads to an influx of calcium and sodium ions, resulting in depolarization of sensory neurons and the subsequent signaling to the central nervous system.

Another potential target, also modulated by menthol, is the GABA-A receptor.[2] Menthol can act as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of the neurotransmitter GABA.[2] This potentiation of GABAergic signaling contributes to the anesthetic and sedative properties of menthol.

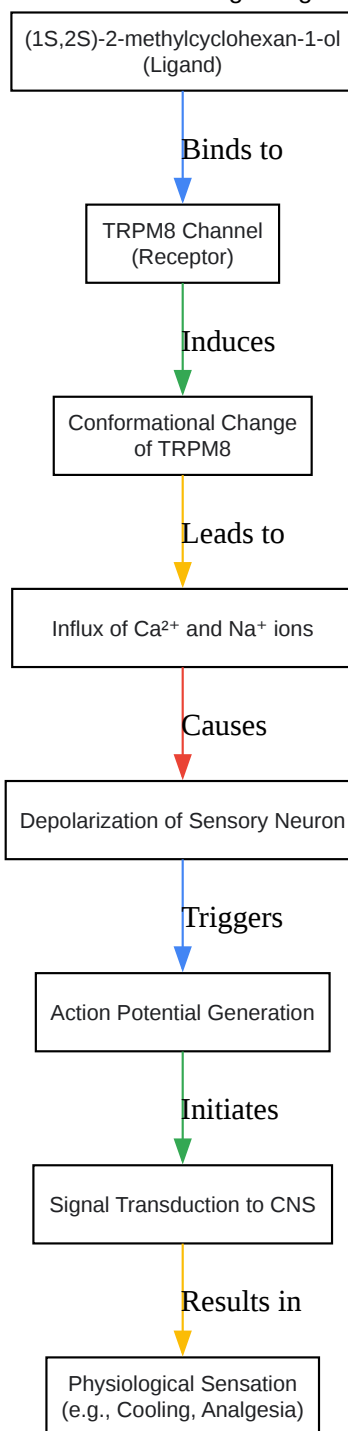
Given these precedents, it is hypothesized that **(1S,2S)-2-methylcyclohexan-1-ol** could potentially interact with and modulate the activity of TRPM8 channels and/or GABA-A receptors. The specific stereochemistry of the molecule would likely influence its binding affinity and efficacy at these targets.

Logical Workflow for Investigating Potential Biological Activity

Logical Workflow for Investigating Biological Activity



Hypothesized TRPM8 Signaling Pathway



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